N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
描述
属性
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-2-3-9-16-20-21-17(25-16)19-15(22)10-12-18-26(23,24)13-11-14-7-5-4-6-8-14/h4-8,11,13,18H,2-3,9-10,12H2,1H3,(H,19,21,22)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHACXRUGBKAHV-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NN=C(S1)NC(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in the combination of the butyl-thiadiazole core and the (E)-styrenesulfonylamino-propanamide side chain. Below is a detailed comparison with key analogs:
Substituent Variations on the Thiadiazole Ring
- N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-3-sulfanylpropanamide (AZM-SH): This analog replaces the butyl group with a sulfamoyl (-SO₂NH₂) group and substitutes the styrenesulfonylamino with a sulfanyl (-SH) moiety. The sulfamoyl group enhances hydrophilicity, while the -SH group allows for disulfide bond formation, making AZM-SH suitable for conjugation with nanoparticles or biomolecules . Key difference: AZM-SH lacks the hydrophobic butyl chain, reducing lipid membrane permeability compared to the target compound.
- N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-(phenylmethanesulfonyl)propanamide: This compound () features a propyl group instead of butyl and a benzylsulfonyl group rather than the styrenylsulfonylamino moiety.
Modifications in the Sulfonylamino-Propanamide Side Chain
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) :
From , this analog replaces the thiadiazole core with a tetrahydrofuran-linked sulfamoylphenyl group. The lactone ring (2-oxotetrahydrofuran) introduces conformational constraints, while the butyramide chain provides flexibility.- Key difference : The absence of the thiadiazole ring reduces electron-deficient interactions, limiting its utility in metal coordination or charge-transfer complexes.
- 3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide: This compound () substitutes the butyl group with an isopropyl (-CH(CH₃)₂) group.
常见问题
Q. What are the common synthetic routes for N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide?
The synthesis typically involves:
- Thiadiazole core formation : Cyclization of thiosemicarbazides with POCl₃ or PCl₃ under reflux (90–100°C) to generate the 1,3,4-thiadiazole ring .
- Sulfonylation : Reaction of the thiadiazole intermediate with (E)-styrylsulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to facilitate sulfonamide bond formation .
- Propanamide coupling : Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonamide-thiadiazole intermediate and 3-aminopropanoic acid derivatives . Characterization at each step is critical, employing TLC, HPLC, and NMR to monitor purity .
Q. How can spectroscopic techniques confirm the compound’s structure?
- ¹H/¹³C NMR : Identify protons and carbons in the thiadiazole ring (e.g., thiadiazole C-2 proton at δ 8.2–8.5 ppm) and the (E)-styryl group (vinyl protons at δ 6.8–7.2 ppm with J = 16 Hz for trans configuration) .
- IR Spectroscopy : Detect sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Q. What preliminary bioactivity assays are suitable for this compound?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinases) .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for sulfonylation to enhance intermediate solubility .
- Temperature control : Maintain reflux at 90°C during thiadiazole formation to minimize side reactions .
- Catalyst screening : Employ Pd catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- Workup optimization : Adjust pH to 8–9 during precipitation to isolate pure thiadiazole intermediates .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns trajectories .
- QSAR modeling : Corrogate substituent effects (e.g., butyl vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .
Q. How to resolve contradictions in bioassay data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, cell density) to rule out experimental variability .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
- Structural analogs : Compare activity of derivatives to isolate the impact of specific substituents (e.g., sulfonamide vs. carboxamide) .
Q. What strategies enhance solubility for in vivo studies?
- Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve aqueous solubility .
- Salt formation : React the sulfonamide with sodium bicarbonate to generate a water-soluble sodium salt .
Specialized Methodological Questions
Q. How is X-ray crystallography applied to determine the compound’s 3D structure?
- Crystal growth : Use vapor diffusion (e.g., sitting-drop method) with ethanol/water mixtures to obtain single crystals .
- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
- Refinement : Use SHELXL for structure solution, incorporating anisotropic displacement parameters and hydrogen bonding networks .
Q. What mechanistic studies elucidate interactions with biological targets?
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Synthesize analogs with modified alkyl chains (e.g., pentyl instead of butyl) or aryl groups (e.g., fluorophenyl vs. phenyl) .
- Bioisosteric replacement : Replace the thiadiazole ring with oxadiazole or triazole to assess scaffold flexibility .
- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interaction points (e.g., hydrogen bond acceptors in the sulfonamide group) .
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